3-(4-Cyclohexylphenyl)-5-methyloxolan-2-one

Catalog No.
S13408655
CAS No.
76423-58-0
M.F
C17H22O2
M. Wt
258.35 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-(4-Cyclohexylphenyl)-5-methyloxolan-2-one

CAS Number

76423-58-0

Product Name

3-(4-Cyclohexylphenyl)-5-methyloxolan-2-one

IUPAC Name

3-(4-cyclohexylphenyl)-5-methyloxolan-2-one

Molecular Formula

C17H22O2

Molecular Weight

258.35 g/mol

InChI

InChI=1S/C17H22O2/c1-12-11-16(17(18)19-12)15-9-7-14(8-10-15)13-5-3-2-4-6-13/h7-10,12-13,16H,2-6,11H2,1H3

InChI Key

SWCIDGUVHRROQJ-UHFFFAOYSA-N

Canonical SMILES

CC1CC(C(=O)O1)C2=CC=C(C=C2)C3CCCCC3

3-(4-Cyclohexylphenyl)-5-methyloxolan-2-one is a synthetic organic compound characterized by its unique oxolane (tetrahydrofuran) structure, which includes a cyclohexyl group and a phenyl group. The molecular formula for this compound is C18H26OC_{18}H_{26}O. The oxolane ring contributes to its stability and reactivity, making it an interesting subject for both chemical synthesis and biological studies.

Typical of carbonyl-containing compounds, such as:

  • Nucleophilic Addition: The carbonyl group can react with nucleophiles, leading to the formation of alcohols.
  • Condensation Reactions: It can undergo condensation with other carbonyl compounds or amines to form larger, more complex molecules.
  • Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

These reactions highlight the versatility of 3-(4-Cyclohexylphenyl)-5-methyloxolan-2-one in organic synthesis.

Compounds similar to 3-(4-Cyclohexylphenyl)-5-methyloxolan-2-one have been studied for various biological activities. Research indicates that α,β-unsaturated carbonyl compounds exhibit significant biological properties, including:

  • Antioxidant Activity: These compounds can scavenge free radicals, providing protective effects against oxidative stress.
  • Antitumor Properties: Some derivatives have shown potential in inhibiting tumor growth in vitro and in vivo.
  • Antimicrobial Effects: Certain structural analogs have demonstrated activity against various bacterial strains.

The specific biological activity of 3-(4-Cyclohexylphenyl)-5-methyloxolan-2-one has yet to be extensively documented but is likely to share similar properties due to its structural features.

The synthesis of 3-(4-Cyclohexylphenyl)-5-methyloxolan-2-one can be achieved through several methods:

  • Grignard Reaction: Utilizing a Grignard reagent with a suitable precursor containing a carbonyl group can lead to the formation of the desired compound. This method is effective for creating new carbon-carbon bonds.
  • Cyclization Reactions: Starting from appropriate precursors, cyclization can occur under acid or base catalysis conditions to form the oxolane ring.
  • Condensation Reactions: The compound can also be synthesized through condensation reactions involving cyclohexanones and phenolic compounds under controlled conditions.

These methods highlight the compound's accessibility through established synthetic pathways.

3-(4-Cyclohexylphenyl)-5-methyloxolan-2-one has potential applications in various fields:

  • Pharmaceutical Industry: Due to its possible biological activities, it may serve as a lead compound for drug development.
  • Material Science: Its unique structure may contribute to the development of novel materials with specific mechanical or thermal properties.
  • Agricultural Chemicals: If found effective against pathogens, it could be explored as a pesticide or fungicide.

Interaction studies involving 3-(4-Cyclohexylphenyl)-5-methyloxolan-2-one could focus on:

  • Receptor Binding Studies: Investigating how the compound interacts with specific biological receptors could elucidate its mechanism of action.
  • Enzyme Inhibition Assays: Assessing whether the compound inhibits certain enzymes involved in metabolic pathways could provide insights into its therapeutic potential.
  • Molecular Docking Studies: Computational studies may help predict binding affinities and interactions with target proteins.

These studies are essential for understanding the pharmacodynamics and pharmacokinetics of the compound.

Several compounds share structural similarities with 3-(4-Cyclohexylphenyl)-5-methyloxolan-2-one. Here are some notable examples:

Compound NameStructural FeaturesUnique Properties
4-(4-Methylphenyl)-3-phenylcyclohexenoneContains phenyl and methyl groupsExhibits strong antioxidant activity
1-(4-Cyclohexyl)butan-1-oneAliphatic ketone structureUsed in fragrance and flavor industries
1,3-Diphenylpropan-1-oneTwo phenyl groupsKnown for anti-inflammatory properties

These compounds illustrate the diversity within this chemical class while highlighting the unique characteristics of 3-(4-Cyclohexylphenyl)-5-methyloxolan-2-one, particularly its oxolane ring which may confer distinct properties not found in others.

XLogP3

4.8

Hydrogen Bond Acceptor Count

2

Exact Mass

258.161979940 g/mol

Monoisotopic Mass

258.161979940 g/mol

Heavy Atom Count

19

Dates

Last modified: 08-10-2024

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